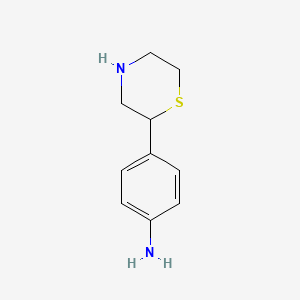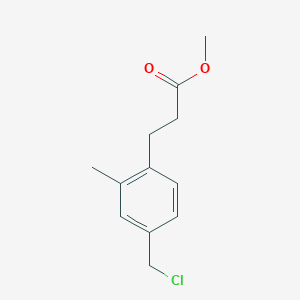
3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester is an organic compound with a complex structure that includes a chloromethyl group, a methyl group, and a propionic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester typically involves multiple steps. One common method starts with the chloromethylation of 2-methylphenyl compounds. The reaction involves the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The resulting 4-chloromethyl-2-methylphenyl intermediate is then subjected to esterification with propionic acid and methanol in the presence of an acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted derivatives such as 3-(4-azidomethyl-2-methylphenyl)-propionic acid methyl ester.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromomethyl-2-methylphenyl)-propionic acid methyl ester
- 3-(4-Methoxymethyl-2-methylphenyl)-propionic acid methyl ester
- 3-(4-Fluoromethyl-2-methylphenyl)-propionic acid methyl ester
Uniqueness
3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential biological activity. Compared to its bromomethyl, methoxymethyl, and fluoromethyl analogs, the chloromethyl derivative may exhibit different reactivity patterns and biological interactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
methyl 3-[4-(chloromethyl)-2-methylphenyl]propanoate |
InChI |
InChI=1S/C12H15ClO2/c1-9-7-10(8-13)3-4-11(9)5-6-12(14)15-2/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
AHVYQBJXHAMUIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCl)CCC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
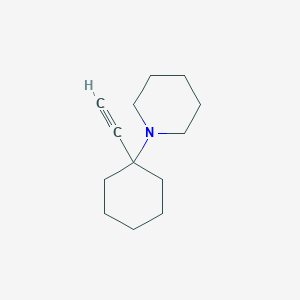
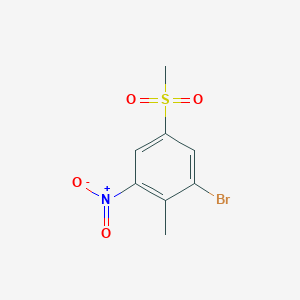
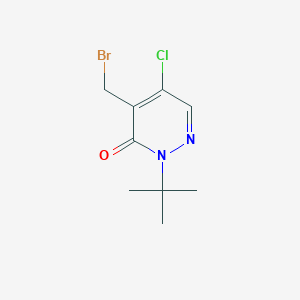
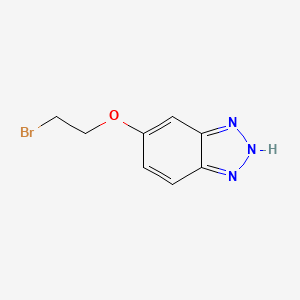
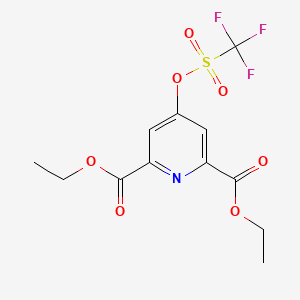
![1-[2-(3-methylphenyl)-2H-tetrazol-5-yl]ethanone](/img/structure/B8351354.png)

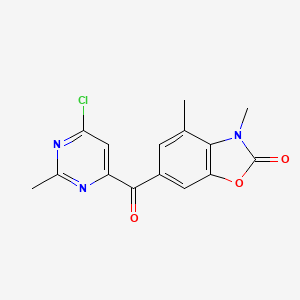
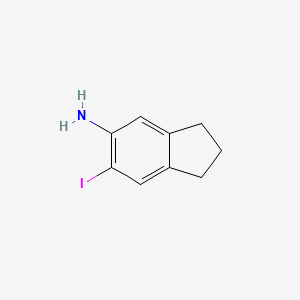
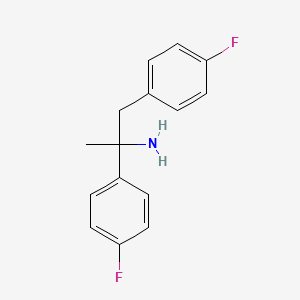
![3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol](/img/structure/B8351382.png)
![3-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8351387.png)
